molecular formula C17H17N3O4 B12861828 Methyl 3-(3-cyanophenyl)-5-ethyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate

Methyl 3-(3-cyanophenyl)-5-ethyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate

Cat. No.: B12861828
M. Wt: 327.33 g/mol
InChI Key: XXHFOWTWXNOBRK-UHFFFAOYSA-N
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Description

Methyl 3-(3-cyanophenyl)-5-ethyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a cyanophenyl group, an ethyl group, and a dioxooctahydropyrrolo[3,4-c]pyrrole moiety

Preparation Methods

The synthesis of Methyl 3-(3-cyanophenyl)-5-ethyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a suitable pyrrole derivative with a cyanophenyl compound under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction. The resulting intermediate is then subjected to further reactions, including esterification and cyclization, to yield the final product .

Chemical Reactions Analysis

Methyl 3-(3-cyanophenyl)-5-ethyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-(3-cyanophenyl)-5-ethyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(3-cyanophenyl)-5-ethyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Methyl 3-(3-cyanophenyl)-5-ethyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate can be compared with other pyrrole derivatives, such as:

  • Methyl 1-acetyl-1H-pyrrole-3-carboxylate
  • 1H-Pyrrole, 3-methyl-
  • Indole derivatives

These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a cyanophenyl group and a dioxooctahydropyrrolo[3,4-c]pyrrole moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

methyl 1-(3-cyanophenyl)-5-ethyl-4,6-dioxo-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylate

InChI

InChI=1S/C17H17N3O4/c1-3-20-15(21)11-12(16(20)22)14(17(23)24-2)19-13(11)10-6-4-5-9(7-10)8-18/h4-7,11-14,19H,3H2,1-2H3

InChI Key

XXHFOWTWXNOBRK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2C(C1=O)C(NC2C3=CC=CC(=C3)C#N)C(=O)OC

Origin of Product

United States

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